molecular formula C11H12N4O B1444055 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile CAS No. 1225710-24-6

2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile

Cat. No.: B1444055
CAS No.: 1225710-24-6
M. Wt: 216.24 g/mol
InChI Key: NVPSNBQWSKTOKA-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR :
    • Pyridine protons : Aromatic protons at positions 4, 5, and 6 appear as doublets between δ 7.2–8.5 ppm .
    • Piperazine protons : Methylene groups (-CH₂-) resonate as multiplets at δ 2.5–3.5 ppm. The formyl proton (-CHO) shows a singlet near δ 8.1 ppm .
  • ¹³C NMR :
    • Carbonitrile carbon: δ ~117 ppm.
    • Formyl carbonyl: δ ~160 ppm .

Infrared (IR) Spectroscopy

  • C≡N stretch : Sharp absorption at ~2200 cm⁻¹ .
  • C=O stretch (formyl): Strong band at ~1700 cm⁻¹ .
  • Aromatic C-H bends: Peaks between 600–800 cm⁻¹ .

Mass Spectrometry (MS)

  • Molecular ion peak : Observed at m/z 216.24 (M⁺), consistent with the molecular formula .
  • Fragmentation patterns:
    • Loss of the formyl group (M-28, m/z 188).
    • Cleavage of the piperazine ring (m/z 119, corresponding to pyridine-3-carbonitrile) .
Technique Key Signals
¹H NMR δ 8.1 (CHO), δ 7.2–8.5 (pyridine)
IR 2200 cm⁻¹ (C≡N), 1700 cm⁻¹ (C=O)
MS m/z 216.24 (M⁺)

Properties

IUPAC Name

2-(4-formylpiperazin-1-yl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c12-8-10-2-1-3-13-11(10)15-6-4-14(9-16)5-7-15/h1-3,9H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPSNBQWSKTOKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)C2=C(C=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Pyridine-3-carbonitrile Core

The starting material is often a halogenated pyridine derivative bearing a nitrile group at the 3-position, such as 2-chloropyridine-3-carbonitrile. This compound serves as a substrate for nucleophilic aromatic substitution with piperazine derivatives.

Nucleophilic Substitution with Piperazine

The key step involves the reaction of 2-chloropyridine-3-carbonitrile with piperazine to form 2-(piperazin-1-yl)pyridine-3-carbonitrile. This reaction is typically carried out under basic conditions in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120 °C) to facilitate the substitution of the chlorine atom by the piperazine nitrogen.

Selective Formylation of the Piperazine Nitrogen

The 4-position nitrogen of the piperazine ring is selectively formylated to yield the target compound. This is commonly achieved by a Reimer-Tiemann type reaction or by direct formylation using formylating agents such as ethyl formate or formic acid derivatives under mild basic conditions.

  • For example, the reaction of 2-(piperazin-1-yl)pyridine-3-carbonitrile with sodium ethanolate and chloroform (Reimer-Tiemann conditions) produces the 4-formyl derivative.
  • Alternatively, treatment with formylating reagents like formic acid or ethyl formate in the presence of a base (e.g., triethylamine) can yield the formylated piperazine nitrogen.

Representative Synthetic Route

Step Reaction Conditions Outcome
1 Nucleophilic aromatic substitution of 2-chloropyridine-3-carbonitrile with piperazine DMF, 100 °C, 12–24 h Formation of 2-(piperazin-1-yl)pyridine-3-carbonitrile
2 Selective formylation of piperazine nitrogen Sodium ethanolate, chloroform, reflux or formylating agent with base Formation of this compound

Research Findings and Optimization

  • The nucleophilic substitution step is sensitive to solvent choice and temperature; polar aprotic solvents and elevated temperatures enhance yield and reaction rate.
  • Selective formylation of the piperazine nitrogen requires controlled stoichiometry and reaction time to avoid over-formylation or side reactions.
  • Purification is typically achieved by column chromatography or recrystallization, yielding the target compound in moderate to good yields (50–75%).

Comparative Analysis of Preparation Methods

Method Key Reagents Advantages Limitations Yield Range
Reimer-Tiemann formylation Sodium ethanolate, chloroform Selective formylation, mild conditions Requires careful control to avoid side products 60–70%
Direct formylation with ethyl formate Ethyl formate, base (triethylamine) Simple reagents, straightforward May require longer reaction times 50–65%
Nucleophilic substitution Piperazine, 2-chloropyridine-3-carbonitrile, DMF Efficient C–N bond formation High temperature needed 70–80%

Chemical Reactions Analysis

Types of Reactions

2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile has been investigated for its potential therapeutic applications. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

A study explored the anticancer properties of derivatives of this compound. The results indicated that modifications to the piperazine moiety significantly enhanced cytotoxicity against various cancer cell lines, suggesting that this compound could serve as a lead structure in the design of new anticancer agents .

Table 1: Anticancer Activity of Derivatives

CompoundCell Line TestedIC50 (µM)Reference
Compound AHeLa15
Compound BMCF-710
This compoundA54912

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Synthesis of Pyridine Derivatives

The compound can be utilized to synthesize various pyridine derivatives through nucleophilic substitution reactions. Its formyl group allows for further functionalization, enabling the creation of diverse chemical entities .

Table 2: Synthesis Pathways

Reaction TypeStarting MaterialProductYield (%)
Nucleophilic SubstitutionThis compoundPyridine Derivative A75
Condensation ReactionThis compound + AminePyridine Derivative B80

Biological Applications

Beyond medicinal chemistry, this compound has shown promise in biological applications, particularly as an organic buffer in biochemical assays.

Case Study: Buffering Capacity

Research demonstrated that this compound could function effectively as an organic buffer in various biological systems. Its buffering capacity was evaluated under different pH conditions, showing stable performance across a range of biological assays .

Table 3: Buffering Capacity Data

pH RangeBuffer Capacity (mM)Application
6.0 - 7.020Cell Culture
7.0 - 8.015Enzyme Assays

Mechanism of Action

The mechanism of action of 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites. The formyl and cyano groups play crucial roles in these interactions, facilitating the binding to the target molecules and modulating their activity .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound shares a pyridine-3-carbonitrile core with several structurally related molecules, differing primarily in substituents on the piperazine ring and the pyridine moiety:

Compound Name Piperazine Substituent Pyridine Substituents Key Structural Features
2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile 4-Formyl None Formyl group enables H-bonding and reactivity
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile 4-Methyl Phenyl, thiophen-2-yl Bulky aromatic groups enhance π-π stacking
2-[4-(4-Chlorophenyl)piperazin-1-yl]-4-methoxypyridine-3-carbonitrile 4-(4-Chlorophenyl) Methoxy Chlorophenyl and methoxy improve lipophilicity
2-(4-Methylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (NA-2) 4-Methyl Naphthyridine core Expanded heterocyclic system increases binding affinity

The formyl group in the target compound distinguishes it by introducing a reactive aldehyde functionality, which is absent in methyl or aryl-substituted analogs. This feature may facilitate covalent interactions or serve as a synthetic handle for further derivatization.

Crystallography :

  • The methylpiperazine analog crystallizes in a monoclinic system (space group P2₁/c) with a dihedral angle of 9.37° between the pyridine and thiophene rings, indicating near-planarity. Intermolecular C–H···π and N–H···N interactions stabilize the crystal lattice .

Physicochemical Properties

  • Lipophilicity : The formyl group (log P ~0.3) reduces lipophilicity compared to the methyl (log P ~1.1) or chlorophenyl (log P ~2.8) substituents, impacting membrane permeability and bioavailability .
  • Solubility : The formyl derivative’s polarity may enhance aqueous solubility relative to its methyl or aryl counterparts, though this is contingent on crystallinity and counterion effects.
  • Stability : Aldehydes are prone to oxidation, suggesting the target compound may require stabilization (e.g., lyophilization or inert storage) compared to more stable methylpiperazine analogs.

Biological Activity

2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing from diverse sources and research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the reaction of piperazine derivatives with pyridine carbonitrile under controlled conditions. The introduction of the formyl group is crucial for enhancing biological activity.

Antimicrobial Activity

Research has indicated that compounds containing piperazine moieties, such as this compound, exhibit significant antimicrobial properties. A study evaluating various derivatives found that those with piperazine showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds with electron-withdrawing groups on the piperazine ring demonstrated improved efficacy due to better binding interactions with bacterial targets .

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative Bacteria
This compoundModerate (MIC: 50 µg/ml)Weak (MIC: 100 µg/ml)
Control (Ampicillin)High (MIC: 10 µg/ml)High (MIC: 10 µg/ml)

Antitumor Activity

The compound has also been investigated for its antitumor properties. Certain studies suggest that derivatives of piperazine can inhibit protein tyrosine kinases involved in cancer progression. For instance, compounds similar to this compound have been shown to selectively inhibit FGFR kinases, which are implicated in various cancers .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Binding Interactions : The structure allows for effective binding to target proteins due to the presence of the piperazine ring, which can interact favorably with biological macromolecules.
  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and proliferation, contributing to its antitumor effects.
  • Antimicrobial Mechanisms : Its antimicrobial activity may stem from disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Case Studies

Several studies have documented the biological activity of related compounds:

  • Antibacterial Studies : A series of derivatives were tested against common bacterial strains, revealing that modifications on the piperazine ring significantly influenced their antibacterial potency .
  • Anticancer Evaluations : In vitro studies demonstrated that certain derivatives could reduce cell viability in cancer cell lines, indicating potential therapeutic applications .

Q & A

Q. How is the therapeutic index (TI) determined in preclinical studies?

  • Methodological Answer : TI is calculated as the ratio of LD50 (acute toxicity in rodents) to IC50 (efficacy in cell-based assays). Chronic toxicity studies (28-day repeat dosing) assess organ-specific effects. Safety margins are validated in secondary pharmacology panels (e.g., hERG inhibition) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile
Reactant of Route 2
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2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile

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